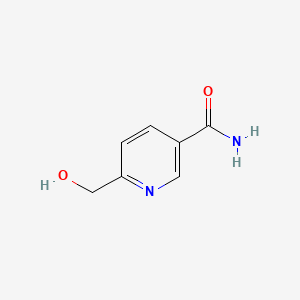
6-(Hydroxymethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Hydroxymethyl)pyridine-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound belongs to the pyridine carboxamide class of compounds. Its structure is characterized by a hydroxymethyl group at the 6-position and a carboxamide group at the 3-position of the pyridine ring. This specific arrangement is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. In one investigation, it was shown to inhibit the replication of dengue virus (DENV) effectively. The compound demonstrated a significant reduction in viral titers, with an effective concentration (EC50) of approximately 15.3 μM against DENV, indicating its selective antiviral activity against flaviviruses . This suggests that this compound could be a candidate for further development as an antiviral agent.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study focused on pyridine-3-carboxamide derivatives found that certain analogs exhibited potent inhibitory effects on bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Specifically, these compounds showed significant activity against Gram-positive bacteria, which are often resistant to conventional antibiotics . The structure-activity relationship (SAR) analysis indicated that modifications to the carboxamide moiety could enhance antibacterial efficacy.
Agricultural Applications
In agricultural research, this compound analogs have been explored for their ability to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. Field studies demonstrated that these compounds substantially reduced infection rates and disease progression in infected plants . The mechanism appears to involve strong binding affinities to target sites within the pathogen, showcasing their potential as biopesticides.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Replication : The compound interferes with critical stages of viral life cycles, such as RNA replication in DENV .
- Enzyme Inhibition : Its ability to inhibit DNA gyrase suggests that it disrupts bacterial DNA replication processes .
- Pathogen Interaction : In plants, it appears to affect pathogen viability and colonization through direct interaction with bacterial targets .
Case Study 1: Antiviral Screening
In a systematic screening for antiviral agents, this compound was identified as a potent inhibitor of DENV. Treatment with this compound led to a significant decrease in viral load without adversely affecting cell viability, demonstrating its therapeutic potential in treating viral infections .
Case Study 2: Agricultural Efficacy
In agricultural trials aimed at controlling Ralstonia solanacearum, application of the compound resulted in a marked decrease in disease incidence among tomato plants. The treated plants showed improved health and yield compared to untreated controls, highlighting the compound's utility in sustainable agriculture .
Summary of Research Findings
Propiedades
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)5-1-2-6(4-10)9-3-5/h1-3,10H,4H2,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRYPLEVGPPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665592 |
Source


|
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-49-0 |
Source


|
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














